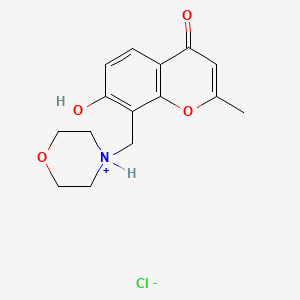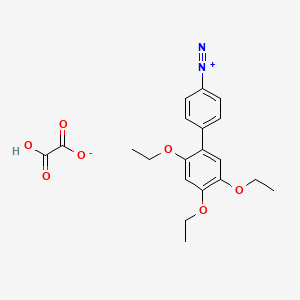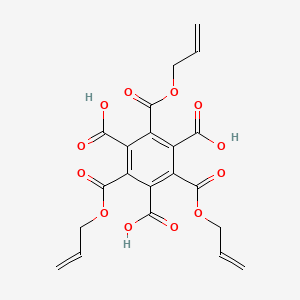
1,3,5-Triallyl trihydrogen benzenehexacarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Triallyl trihydrogen benzenehexacarboxylate can be synthesized through the esterification of benzenehexacarboxylic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triallyl trihydrogen benzenehexacarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triallyl trihydrogen benzenehexacarboxylate has several applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of high-performance materials such as resins and coatings.
Wirkmechanismus
The mechanism of action of 1,3,5-triallyl trihydrogen benzenehexacarboxylate involves its ability to undergo polymerization and cross-linking reactions. The allyl groups in the compound can form covalent bonds with other molecules, leading to the formation of three-dimensional polymer networks. These networks enhance the mechanical strength and stability of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triallyl mellitate: Similar in structure but with different ester groups.
1,3,5-Triallyl benzenehexacarboxylate: Similar in structure but with different functional groups.
Uniqueness
1,3,5-Triallyl trihydrogen benzenehexacarboxylate is unique due to its combination of allyl and ester groups, which allows it to undergo a wide range of chemical reactions and form stable polymer networks. This makes it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
67952-51-6 |
|---|---|
Molekularformel |
C21H18O12 |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
2,4,6-tris(prop-2-enoxycarbonyl)benzene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C21H18O12/c1-4-7-31-19(28)13-10(16(22)23)14(20(29)32-8-5-2)12(18(26)27)15(11(13)17(24)25)21(30)33-9-6-3/h4-6H,1-3,7-9H2,(H,22,23)(H,24,25)(H,26,27) |
InChI-Schlüssel |
GOTWQVHNTVYUFR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=C(C(=C(C(=C1C(=O)O)C(=O)OCC=C)C(=O)O)C(=O)OCC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


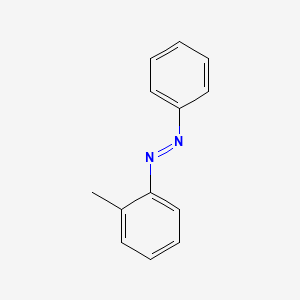
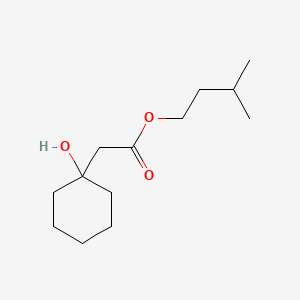
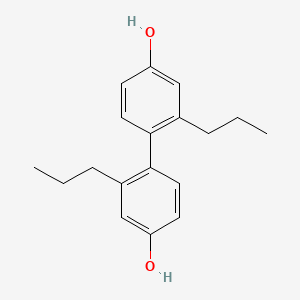
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
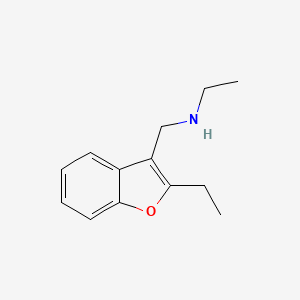
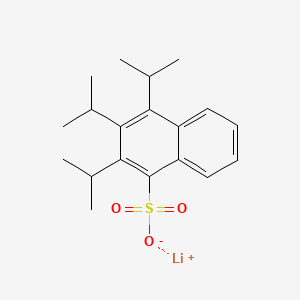
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
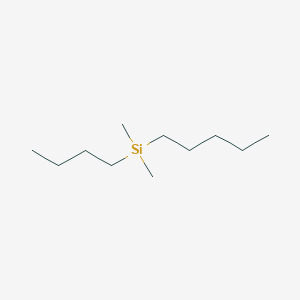
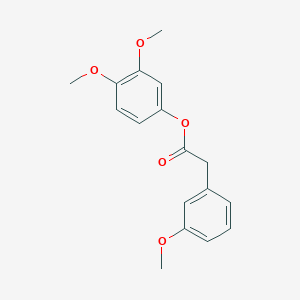

![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
